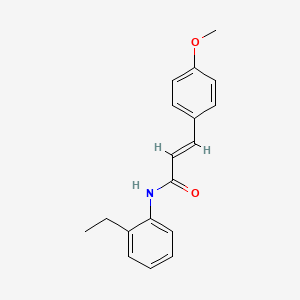

![molecular formula C18H18N4O3S B5554104 4-[(2,5-二甲氧基亚苄基)氨基]-5-(苯氧基甲基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5554104.png)

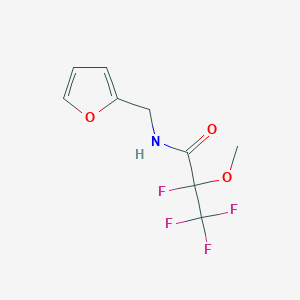

4-[(2,5-二甲氧基亚苄基)氨基]-5-(苯氧基甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazole compounds are a significant class of organic chemistry due to their various biological activities and applications in corrosion inhibition. The compound belongs to this class, suggesting potential for various applications based on the properties of the triazole core and its functional groups (Srivastava et al., 2016).

Synthesis Analysis

The synthesis of triazole derivatives typically involves the treatment of precursor compounds with specific reagents under controlled conditions. For instance, Nayak and Poojary (2019) described the synthesis of a similar triazole compound by treating a precursor with dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid, achieving an 80% yield. This method demonstrates the general approach to synthesizing triazole derivatives, which may be applicable to our compound of interest (Nayak & Poojary, 2019).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed through various spectroscopic methods. For a similar compound, Srivastava et al. (2016) used FT-IR, UV-visible, and NMR spectroscopy, alongside density functional theory (DFT) calculations, to analyze its structure, demonstrating the compound's stability and providing insights into its vibrational modes and electronic transitions (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactions due to their versatile structure. Functionalization reactions, such as aminomethylation and cyanoethylation, have been explored to modify the properties of triazole derivatives for specific applications, demonstrating the chemical versatility of these compounds (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points and solubility in various solvents, can significantly affect their practical applications. These properties are typically determined experimentally and are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of triazole compounds, such as reactivity, stability, and potential biological activities, are influenced by their molecular structure. For instance, the presence of dimethoxybenzylidene and phenoxymethyl groups in the compound of interest suggests potential for specific biological activities, as seen in related compounds with similar functional groups. Theoretical studies, such as those by Srivastava et al. (2016), can predict these activities and guide the design of new compounds with desired properties (Srivastava et al., 2016).

科学研究应用

构象分析和DFT研究

三唑衍生物已被合成并表征,以了解其在药物发现中的潜力,特别是针对结核病的抑制活性。Kumar等人(2021 年)的研究重点介绍了三唑衍生物的合成,考察了它们的构象稳定性、化学反应性和分子对接分析,预测了它们作为新型抗结核药物的用途。光谱学和密度泛函理论(DFT)的使用进一步阐明了它们的结构和反应性质,为治疗剂的开发提供了见解(Kumar 等人,2021 年)。

腐蚀抑制

Ansari 等人(2014 年)探索了源自三唑化合物的席夫碱作为酸性环境中低碳钢的腐蚀抑制剂的用途。他们的研究证明了这些化合物在保护金属表面免受腐蚀方面的有效性,表明了它们在工业环境中的潜在应用。通过电位动力学极化和光谱研究,表明这些化合物会粘附在金属表面上,形成保护层,从而降低腐蚀速率(Ansari 等人,2014 年)。

抗氧化和生物活性

多项研究调查了三唑衍生物的抗氧化特性。例如,Hussain(2016 年)合成了表现出显着自由基清除能力的新化合物。这些发现对于制药应用至关重要,其中抗氧化剂在对抗氧化应激相关疾病中发挥作用(Hussain,2016 年)。

抗癌和抗菌活性

对三唑衍生物的研究也揭示了它们在癌症治疗和抗菌治疗中的潜力。Bekircan 等人(2008 年)评估了三唑衍生物对各种癌细胞系的抗癌活性,强调了这些化合物在开发新型化疗剂方面的多功能性。此外,这些化合物对多种病原体的抗菌特性表明它们在解决传染病中的用途(Bekircan 等人,2008 年)。

属性

IUPAC Name |

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-23-15-8-9-16(24-2)13(10-15)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTZCGOPIJPLCA-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)